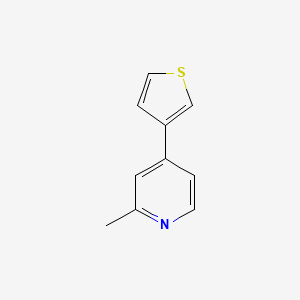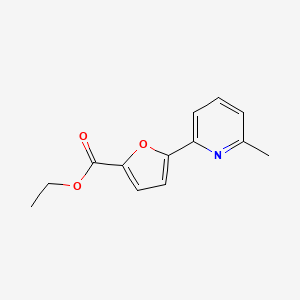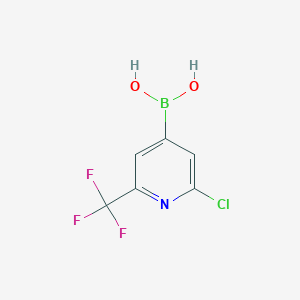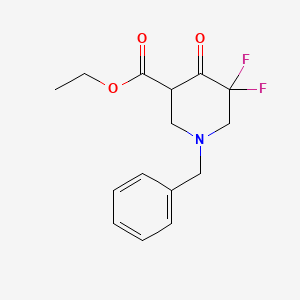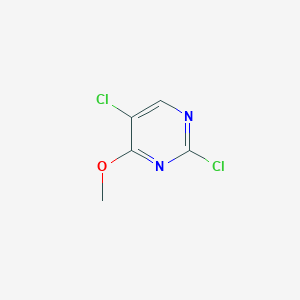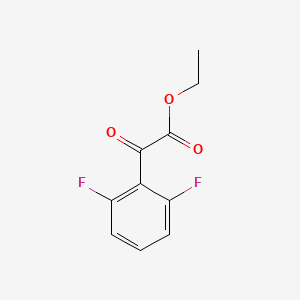![molecular formula C8H7FN2O B1391966 (5-氟-1H-吡咯并[2,3-b]吡啶-4-基)甲醇 CAS No. 1246088-53-8](/img/structure/B1391966.png)
(5-氟-1H-吡咯并[2,3-b]吡啶-4-基)甲醇
概述
描述
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring and a methanol group at the 4-position.
科学研究应用
This compound has shown promise in several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, derivatives of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol have been studied for their potential as inhibitors of specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer therapy . Additionally, it has applications in the development of pharmaceuticals targeting chronic lymphocytic leukemia and estrogen receptor-positive breast cancer .
作用机制
Target of Action
It is suggested that this compound might be involved in antiviral activities, specifically targeting the influenza a virus pb2 subunit .
Mode of Action
Given its potential antiviral activity, it may interact with the pb2 subunit of the influenza a virus, thereby inhibiting the virus’s replication process .
Biochemical Pathways
Considering its potential antiviral activity, it may influence the viral replication pathways of the influenza a virus .
Result of Action
Given its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .
生化分析
Biochemical Properties
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and FGFRs involves binding to the receptor’s active site, leading to inhibition of downstream signaling pathways.
Cellular Effects
The effects of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol affects cell migration and invasion, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as FGFRs, leading to their inhibition . This binding prevents the phosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, thereby blocking the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and migration, and their inhibition results in reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
The temporal effects of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term exposure to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin
准备方法
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol typically involves several steps. One common method includes the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate in the presence of potassium phosphate and diethylene glycol dimethyl ether at elevated temperatures . The reaction mixture is then concentrated, and the product is extracted using ethyl acetate and water. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反应分析
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can be compared with other pyrrolopyridine derivatives, such as tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate . While both compounds share a similar core structure, their functional groups and resulting biological activities may differ. The presence of different substituents can significantly impact their chemical reactivity, pharmacokinetics, and therapeutic potential. Other similar compounds include various fluorinated pyridines and pyrrolopyrazine derivatives, which also exhibit unique properties and applications in scientific research .
属性
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOTZYPQUTLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678444 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-53-8 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

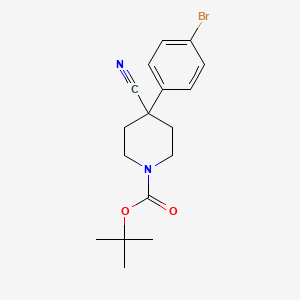

![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)

